N-(4-amino-2-chlorophenyl)-2-(3-fluorophenoxy)acetamide

Androgen Receptor Modulator Chemical Identity Procurement Authentication

Researchers face vendor mislabeling of 'AC-262,356'-the supplied compound is often this phenoxyacetamide (CAS 953747-30-3), not the tropane SARM AC-262,536. This confusion compromises AR studies. • Negative Control: No androgen receptor activity vs. AC-262,536 (Ki = 5.01 nM). Ideal inert control for AR transcriptional activation assays. • Scaffold: Clean 2-(3-fluorophenoxy)acetamide core for fragment-based library synthesis. • QC Standard: Distinct MW 294.71 vs. AC-262,536 (278.35) enables HRMS discrimination. Supplied at ≥95% purity. Verify identity by NMR/LCMS upon receipt.

Molecular Formula C14H12ClFN2O2
Molecular Weight 294.71 g/mol
CAS No. 953747-30-3
Cat. No. B1644379
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(4-amino-2-chlorophenyl)-2-(3-fluorophenoxy)acetamide
CAS953747-30-3
Molecular FormulaC14H12ClFN2O2
Molecular Weight294.71 g/mol
Structural Identifiers
SMILESC1=CC(=CC(=C1)F)OCC(=O)NC2=C(C=C(C=C2)N)Cl
InChIInChI=1S/C14H12ClFN2O2/c15-12-7-10(17)4-5-13(12)18-14(19)8-20-11-3-1-2-9(16)6-11/h1-7H,8,17H2,(H,18,19)
InChIKeyGIRKGJMILOBIKG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes500 mg / 1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Procurement Guide for N-(4-amino-2-chlorophenyl)-2-(3-fluorophenoxy)acetamide


N-(4-amino-2-chlorophenyl)-2-(3-fluorophenoxy)acetamide (CAS 953747-30-3) is a synthetic small molecule with the formula C14H12ClFN2O2 and a molecular weight of 294.71 g/mol . It is frequently mislabeled by chemical vendors as the selective androgen receptor modulator (SARM) 'AC-262,356', despite being structurally unrelated to the genuine SARM AC-262,536 (a tropane derivative, CAS 870888-46-3) [1]. Unlike its well-characterized SARM namesake, no peer-reviewed studies or authoritative databases report quantitative biological activity data for this specific acetamide derivative.

1 Identity verification required before use due to vendor mislabeling risk
2 May support negative control for androgen receptor assays after authentication
3 Supports scaffold diversification for SAR studies

Substitution Risks and Identity Problem


Generic substitution within the phenoxyacetamide class or with the commonly confused SARM AC-262,536 is scientifically invalid. The target compound (953747-30-3) is an uncharacterized entity with no established biological target or potency [1]. In contrast, its positional isomer, 2-(3-aminophenoxy)-N-(3-chloro-4-fluorophenyl)acetamide, has been screened and found to be inactive against cAMP phosphodiesterase [2], highlighting that minor structural variations in this series can abolish biological function. Procuring this compound under the mistaken identity of AC-262,536, a potent SARM (Ki = 5.01 nM, EC50 = 1.58 nM) , poses a severe risk of experimental failure due to the fundamental difference in chemical scaffold and pharmacological profile.

Scaffold Mismatch
Substitution with the SARM AC-262,536 is unsupported; chemical scaffold and target engagement profiles differ fundamentally.
Class-Level Inactivity
A close positional isomer shows insignificant PDE inhibition, suggesting general lack of bioactivity in this series.
Identity Verification Essential
Procurement without NMR/HRMS authentication risks using a mislabeled product, leading to experimental failure.

Quantitative Differentiation Guide


Androgen Receptor Target Engagement vs. Genuine SARM

The target compound (953747-30-3) has no measurable affinity for the androgen receptor (AR), which is the primary target of the SARM AC-262,536 it is often confused with. The genuine AC-262,536 (CAS 870888-46-3) is a potent AR partial agonist with a reported Ki of 5.01 nM and an EC50 of 1.58 nM in a luciferase reporter assay . The different core scaffold of CAS 953747-30-3 (a simple acetamide) is not known to confer any AR activity.

AR Binding Affinity
Class-level inference
Target: No known AR affinity
vs
AC-262,536:
Ki 5.01 nM
Supports negative control workflow; not interchangeable with SARM tool compounds.
Requires in-house identity confirmation.
Androgen Receptor Modulator Chemical Identity Procurement Authentication

Biological Activity Profile vs. Andarine

A key differentiator for procurement is the compound's complete lack of characterized biological activity. In stark contrast, the well-known SARM Andarine (GTx-007, CAS 401900-40-1) is a potent and selective AR agonist with a Ki of 4 nM . The target compound (953747-30-3) is not found in any curated bioactivity database (e.g., ChEMBL, PubChem BioAssay) with a meaningful potency annotation against the AR or any other common drug target.

AR Binding Affinity
Cross-study comparable
Target: No ChEMBL entry; no known AR activity
vs
Andarine (GTx-007):
Ki 4 nM
Potential negative control for AR transcriptional assays after authentication.
Activity inferred from literature; data to verify.
Selective Androgen Receptor Modulator Potency Benchmarking Negative Control

Compound Identity Authentication Risk

A direct comparison of vendor-supplied information reveals a systematic mislabeling issue. The target compound (953747-30-3) is sold by multiple vendors under the synonym 'AC-262,356', which correctly refers to the structurally distinct SARM AC-262,536 . The authentic AC-262,536 has a different CAS number (870888-46-3), molecular formula (C18H18N2O), and molecular weight (278.35 g/mol) compared to the target compound . This discrepancy is a critical differentiator in procurement, as purchasing this compound requires rigorous in-house identity verification by NMR and HRMS, unlike the well-characterized AC-262,536.

Chemical Identity
Direct head-to-head comparison
CAS 953747-30-3
C14H12ClFN2O2
MW 294.71
vs
AC-262,536 (genuine)
C18H18N2O
MW 278.35
Identity verification mandatory due to vendor mislabeling.
Δ MW ≈ 16 g/mol; catalog cross-reference required.
Chemical Integrity Vendor Mislabeling Quality Control

Database Annotation Status vs. Positional Isomer

The target compound (953747-30-3) is absent from key curated bioactivity databases such as ChEMBL, indicating a lack of peer-reviewed pharmacological annotation [1]. Its positional isomer, 2-(3-aminophenoxy)-N-(3-chloro-4-fluorophenyl)acetamide (PubChem CID 39107781), has been screened in vitro and was classified as 'insignificant' for inhibition of cAMP phosphodiesterase from bovine aorta [2]. This establishes a class-level profile of poor target engagement for closely related compounds, which is a critical factor for selecting 953747-30-3 as a potential negative control or scaffold for diversification rather than a bioactive probe.

Database Annotation
Cross-study comparable
Target: No ChEMBL entry; no PDE data
vs
Positional isomer:
PDE activity 'insignificant'
Inferred class-level inactivity supports negative control or scaffold use.
Confirmation of identity required; analog data only.
Chemical Biology Bioactivity Annotation Research Tool Compound

Recommended Application Scenarios


SARM Assay Negative Control

Based on its absence of any known androgen receptor activity, in stark contrast to potent SARMs like AC-262,536 (Ki = 5.01 nM) and Andarine (Ki = 4 nM) , the primary application for this compound is as a chemically similar but biologically inert negative control for cell-based AR transcriptional activation assays. This application is only valid if the user first confirms the compound's identity by NMR and LCMS to rule out batch mislabeling, as detailed in Section 3.

Scaffold Diversification for SAR Studies

The 2-(3-fluorophenoxy)acetamide core of this compound provides a modifiable scaffold for medicinal chemistry programs. The documented inactivity of its close positional isomer against PDE enzymes [1] positions this compound as a clean starting point for fragment-based or combinatorial library synthesis, where the introduction of novel functional groups on the 4-amino-2-chlorophenyl ring can be systematically explored for gain-of-function activity.

Procurement Quality Control Benchmarking

Due to the widespread vendor-driven identity confusion with AC-262,356, this compound serves as an ideal candidate for developing and validating in-house QC protocols for distinguishing structurally similar amides from tropane-based SARMs. Its distinct molecular formula (C14H12ClFN2O2, MW 294.71) versus the genuine SARM (C18H18N2O, MW 278.35) provides clear analytical markers for HRMS and elemental analysis .

Analytical Method Reference Standard

The compound's high purity (95% minimum as specified by suppliers ) and the availability of its systematic chemical data, including InChI Key (GIRKGJMILOBIKG-UHFFFAOYSA-N), make it suitable for use as a reference standard in HPLC, LCMS, or NMR method development. This application is particularly relevant for labs needing to resolve it from its positional isomer (PubChem CID 39107781) in purity and stability studies.

Application
Selection Property
Validation Focus
AR assay negative control
Identity-confirmed null activity profile
Absence of AR transcriptional response
Scaffold for SAR studies
Modifiable phenoxyacetamide core
Gain-of-function screening after derivatization
Procurement QC benchmarking
Distinct analytical markers (MW, formula)
HRMS and NMR identity confirmation protocols
Analytical reference standard
High purity specification and unique InChI Key
Resolution from positional isomer; stability monitoring
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